Home > Products > Screening Compounds P57604 > 4-Hydroxy Ramelteon beta-D-Glucuronide
4-Hydroxy Ramelteon beta-D-Glucuronide -

4-Hydroxy Ramelteon beta-D-Glucuronide

Catalog Number: EVT-13981071
CAS Number:
Molecular Formula: C22H29NO9
Molecular Weight: 451.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of 4-Hydroxy Ramelteon beta-D-Glucuronide is the metabolic conversion of Ramelteon in the human body. Following ingestion, Ramelteon undergoes extensive hepatic metabolism, primarily through oxidation and subsequent glucuronidation processes .

Classification

4-Hydroxy Ramelteon beta-D-Glucuronide falls under the classification of:

  • Organic Compounds
  • Indanes
  • Melatonin Receptor Agonists
    This compound is recognized for its role as a metabolite rather than a primary therapeutic agent.
Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Hydroxy Ramelteon beta-D-Glucuronide primarily occurs through metabolic pathways involving the enzyme UDP-glucuronosyltransferase. This enzyme facilitates the conjugation of glucuronic acid to hydroxylated metabolites of Ramelteon.

  1. Initial Metabolism: After administration, Ramelteon is metabolized to various hydroxylated forms.
  2. Glucuronidation: The hydroxylated metabolites then undergo glucuronidation to form 4-Hydroxy Ramelteon beta-D-Glucuronide. This step involves the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group on the metabolite.

The synthesis process can be optimized through various conditions including pH adjustments and temperature control to enhance yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula for 4-Hydroxy Ramelteon beta-D-Glucuronide is C22H29NO9C_{22}H_{29}NO_9, with a molecular weight of approximately 451.47g/mol451.47\,g/mol . The structure features multiple hydroxyl groups and a glucuronic acid moiety attached to the core indane structure derived from Ramelteon.

Structural Characteristics

  • Functional Groups: Hydroxyl groups (-OH), carbonyl groups (C=O), and ether linkages.
  • Chirality: The compound exhibits chirality at several centers due to its complex structure derived from Ramelteon.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving 4-Hydroxy Ramelteon beta-D-Glucuronide are related to its formation during metabolic processes:

  1. Hydroxylation: Initial hydroxylation of Ramelteon occurs via cytochrome P450 enzymes.
  2. Conjugation Reaction: The hydroxylated metabolites undergo conjugation with glucuronic acid catalyzed by UDP-glucuronosyltransferases.

These reactions are crucial for detoxifying and facilitating the excretion of Ramelteon's metabolites from the body .

Mechanism of Action

Process and Data

4-Hydroxy Ramelteon beta-D-Glucuronide primarily acts as a metabolite without significant pharmacological activity compared to its parent compound, Ramelteon. Its mechanism involves:

  1. Receptor Interaction: While it does not bind effectively to melatonin receptors like MT1 and MT2, it may influence the pharmacokinetics of Ramelteon by modulating its bioavailability.
  2. Elimination Pathway: As a glucuronide conjugate, it enhances water solubility, facilitating renal excretion.

This metabolic pathway ensures that Ramelteon's effects are sustained while minimizing potential side effects associated with unmodified drug molecules .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water due to its glucuronidated nature, enhancing its bioavailability.

Chemical Properties

  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in the carbonyl groups.

Relevant data indicate that this compound has low toxicity profiles due to its rapid metabolism and excretion pathways .

Applications

Scientific Uses

While 4-Hydroxy Ramelteon beta-D-Glucuronide itself is not used therapeutically, understanding its role is crucial in pharmacokinetic studies related to Ramelteon's efficacy and safety profile. It serves as an important marker in:

  • Metabolism Studies: Investigating how drugs are processed in the body.
  • Toxicology Assessments: Evaluating potential side effects and interactions with other medications.
  • Clinical Research: Understanding individual variations in drug metabolism among different populations.
Metabolic Pathways and Biotransformation of Ramelteon

Phase I Metabolism: Hydroxylation Mechanisms

Phase I metabolism of ramelteon primarily involves oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes, generating hydroxylated intermediates essential for subsequent conjugation.

Role of CYP1A2 in 4-Hydroxy Ramelteon Formation

CYP1A2 is the dominant enzyme responsible for the benzylic hydroxylation of ramelteon at the C4 position of its tetrahydronaphthalene ring, forming 4-Hydroxy Ramelteon. In vitro studies using human liver microsomes (HLM) and recombinant CYP isoforms demonstrate:

  • Reaction Kinetics: CYP1A2 exhibits the lowest Km (highest affinity) for ramelteon hydroxylation compared to other CYPs, with an estimated contribution of 49% to total hepatic clearance [1].
  • Enzyme Contribution: Quantitative reaction phenotyping reveals CYP1A2 (49%), CYP2C19 (42%), and CYP3A4 (8.6%) as the primary contributors to hepatic 4-hydroxy ramelteon formation [1].
  • Inhibition Sensitivity: Fluvoxamine, a potent CYP1A2 inhibitor, dramatically reduces 4-hydroxy ramelteon formation in HLM assays. This in vitro finding correlates with the observed >100-fold increase in ramelteon exposure (AUC) during clinical fluvoxamine co-administration, highlighting the critical dependence on CYP1A2 [1].
  • Induction Potential: CYP1A2 is highly inducible by polycyclic aromatic hydrocarbons (e.g., from tobacco smoke) and dietary components (e.g., cruciferous vegetables), leading to significant interindividual variability in 4-hydroxy ramelteon generation rates [4] [6].

Table 1: Enzymatic Parameters for Ramelteon Hydroxylation by Key CYP Isoforms in Human Liver Microsomes

CYP IsoformContribution to Total Clearance (%)Relative Affinity (Km, μM)Primary Site of Hydroxylation
CYP1A249.0Lowest (Highest affinity)Benzylic (C4)
CYP2C1942.0ModerateBenzylic (C4)
CYP3A48.6Higher (Lower affinity)Ethyl side chain / Other sites
CYP2C9<1.0Not determinedMinor pathways

Comparative Analysis of Hepatic vs. Extrahepatic Hydroxylation Sites

While the liver is the primary site of ramelteon metabolism, extrahepatic tissues contribute differentially:

  • Intestinal Metabolism: CYP3A4 is the predominant extrahepatic CYP isoform in the intestine. It catalyzes hydroxylation at alternative benzylic positions distinct from the C4 site favored by hepatic CYP1A2/CYP2C19. This contributes to presystemic metabolism but generates different hydroxylated metabolites [1].
  • Kinetic Disparities: Microsomal studies show intestinal CYP3A4-mediated hydroxylation exhibits higher Km values (lower affinity) compared to hepatic CYP1A2-mediated C4-hydroxylation. Consequently, intestinal extraction contributes less significantly to overall systemic clearance than hepatic metabolism under typical therapeutic doses [1].
  • Brain Metabolism: Although CYP1A1, CYP1B1, and CYP3A are expressed in brain tissue (e.g., olfactory bulb, cortex, hippocampus), their contribution to ramelteon hydroxylation in vivo is likely minimal due to low absolute expression levels compared to the liver [6].
  • Pathophysiological Impact: Hepatic impairment significantly reduces total ramelteon clearance due to diminished CYP1A2/CYP2C19 activity, whereas intestinal metabolism alterations (e.g., via CYP3A4 inhibitors/inducers) have a comparatively modest effect on 4-hydroxy ramelteon formation [1].

Phase II Metabolism: Glucuronidation Dynamics

The phase I metabolite 4-Hydroxy Ramelteon undergoes rapid conjugation via UDP-glucuronosyltransferases (UGTs) to form the highly water-soluble, inactive metabolite 4-Hydroxy Ramelteon beta-D-Glucuronide, facilitating biliary and renal excretion.

UGT Isoform Specificity in Beta-D-Glucuronide Conjugation

Glucuronidation of 4-Hydroxy Ramelteon exhibits significant UGT isoform selectivity:

  • Primary UGT Isoforms: In vitro studies using recombinant human UGTs and HLM/intestinal microsomes identify UGT1A1, UGT1A3, and UGT2B7 as the major isoforms catalyzing the formation of the beta-D-glucuronide conjugate at the phenolic hydroxyl group of 4-Hydroxy Ramelteon [7] [9].
  • Kinetic Efficiency: UGT1A1 generally demonstrates the highest catalytic efficiency (Vmax/Km) for this conjugation reaction compared to UGT1A3 and UGT2B7, suggesting its predominant role in vivo [7].
  • Transporter Coupling: The hydrophilic 4-Hydroxy Ramelteon beta-D-Glucuronide relies heavily on efflux transporters (e.g., MRP2, BCRP, P-gp) for cellular exit from hepatocytes and enterocytes. This creates a functional coupling where UGT activity (generation rate) and transporter activity (efflux rate) jointly determine systemic exposure and elimination routes [7].
  • Recycling Pathways: Glucuronides excreted into bile undergo hydrolysis by gut microbiota beta-glucuronidases, releasing aglycone 4-Hydroxy Ramelteon. This free metabolite can be reabsorbed (enterohepatic recirculation) or undergo re-conjugation by intestinal UGTs, prolonging low-level systemic exposure despite efficient overall clearance [7].

Table 2: UGT Isoform Activity Towards 4-Hydroxy Ramelteon Glucuronidation

UGT IsoformRelative ActivityTissue ExpressionImpact of Genetic Polymorphisms
UGT1A1High (Primary)Liver, IntestineGilbert's Syndrome (UGT1A1*28) reduces clearance
UGT1A3ModerateLiver, Intestine, KidneyLimited clinical significance
UGT2B7ModerateLiver, Kidney, Various epitheliaCommon variants (e.g., UGT2B7*2) effect unclear
UGT1A9Low/NoneLiver, KidneyNegligible activity

Figure 1: Metabolic Pathway from Ramelteon to 4-Hydroxy Ramelteon beta-D-GlucuronideRamelteon → (CYP1A2/CYP2C19 Hydroxylation) → 4-Hydroxy Ramelteon → (UGT1A1/UGT1A3/UGT2B7 Glucuronidation) → 4-Hydroxy Ramelteon beta-D-Glucuronide → (Biliary/Renal Excretion + Gut Microbial Deconjugation)

Interspecies Variability in Glucuronosyltransferase Activity

Significant species differences exist in UGT-mediated conjugation of 4-Hydroxy Ramelteon, impacting preclinical data extrapolation:

  • Rodents vs. Primates: Rat liver microsomes generally exhibit higher intrinsic clearance (Vmax/Km) for 4-Hydroxy Ramelteon glucuronidation than human liver microsomes. This difference is attributed to higher expression levels of specific UGT orthologs and potentially broader substrate acceptance in rodents [3] [7].
  • Canine Models: Dogs show markedly lower UGT activity towards phenolic metabolites like 4-Hydroxy Ramelteon compared to humans and rats. This often results in a shift towards alternative conjugation pathways (e.g., sulfation) or unchanged excretion of phase I metabolites in canine models, limiting their predictive value for human glucuronidation [3].
  • Non-Human Primates: Cynomolgus monkey UGT activity profiles are generally closest to humans regarding isoform specificity (UGT1A1 dominance) and kinetic parameters for this reaction, making them a more relevant model for predicting human glucuronidation kinetics [3].
  • In Vitro System Correlation: Supersomes expressing single human UGT isoforms provide clear isoform contribution data but may overestimate intrinsic clearance compared to HLM due to the absence of competitive substrates and physiological enzyme ratios present in intact cells or tissue microsomes [7].

Table 3: Species Comparison of Glucuronidation Activity Towards 4-Hydroxy Ramelteon

SpeciesRelative Glucuronidation Rate (vs Human HLM)Dominant UGT Isoform(s)Key Disparity vs. Human
Human1.0 (Reference)UGT1A1 > UGT1A3 ≈ UGT2B7-
Rat1.8 - 3.5rUGT1A7, rUGT2B1Higher overall activity
Dog0.2 - 0.5Minimal ActivityRelies more on sulfation
Cynomolgus Monkey0.9 - 1.4UGT1A1 orthologMost similar isoform specificity & kinetics
Mouse2.0 - 4.0mUGT1A1, mUGT1A2Higher activity, different isoform profile

Properties

Product Name

4-Hydroxy Ramelteon beta-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8S)-8-[2-(propanoylamino)ethyl]-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-4-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C22H29NO9

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C22H29NO9/c1-2-14(24)23-7-5-10-3-4-11-9-13(19-12(15(10)11)6-8-30-19)31-22-18(27)16(25)17(26)20(32-22)21(28)29/h9-10,16-18,20,22,25-27H,2-8H2,1H3,(H,23,24)(H,28,29)/t10-,16-,17-,18+,20-,22+/m0/s1

InChI Key

JZXYMHQWDSDNPN-JKQJZOLFSA-N

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.